molecular formula C18H21F2NO5 B2961521 Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate CAS No. 1881288-08-9

Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate

Cat. No.: B2961521
CAS No.: 1881288-08-9
M. Wt: 369.365
InChI Key: HXPWCBUJDZSZNB-UHFFFAOYSA-N
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Description

Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate: is a complex organic compound characterized by its molecular formula C18H21F2NO5. This compound is notable for its unique structure, which includes a benzyl group, difluoro substituents, and a piperidine ring. It is primarily used in scientific research and various industrial applications due to its distinctive chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound has been shown to interfere with the signaling pathways that regulate cell growth and apoptosis, leading to changes in cell proliferation and survival . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules within the cell. The compound binds to the active sites of enzymes, leading to inhibition or activation of their activity. This binding interaction is facilitated by the compound’s unique chemical structure, which allows it to form stable complexes with the target enzymes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and regulation of cell signaling. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in metabolic processes, thereby influencing metabolic flux and metabolite levels. The compound’s ability to modulate enzyme activity can lead to changes in the overall metabolic state of the cell, affecting processes such as energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate typically involves multiple steps, starting with the reaction of benzyl chloride with a suitable piperidine derivative. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the piperidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different chemical processes.

Scientific Research Applications

Chemistry: In chemistry, Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its fluorinated structure allows for the exploration of biological interactions and the development of new pharmaceuticals.

Medicine: The compound has potential applications in the development of new drugs, particularly in the field of neurology and cardiology. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties contribute to the development of innovative products.

Comparison with Similar Compounds

  • Diethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate: This compound lacks the difluoro substituents, resulting in different chemical properties and reactivity.

  • Diethyl 1-benzyl-5,5-difluoropiperidine-2,3-dicarboxylate: This compound has a similar structure but with a different arrangement of substituents, leading to variations in its behavior and applications.

Uniqueness: Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate stands out due to its difluoro substituents, which enhance its reactivity and stability. This makes it a valuable compound in various scientific and industrial applications.

Biological Activity

Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate (CAS Number: 1881288-08-9) is a compound of significant interest in various fields of biological research. Its unique structural features, particularly the difluoro group and piperidine core, make it a valuable candidate for pharmaceutical development, biochemical research, and agricultural applications. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

PropertyValue
Molecular FormulaC18H21F2NO5
Molecular Weight369.37 g/mol
Purity95%
CAS Number1881288-08-9

1. Pharmaceutical Development

This compound is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. It has shown potential in developing drugs targeting neurological disorders due to its ability to modulate neurotransmitter pathways effectively .

Case Study:
A study highlighted the synthesis of derivatives based on this compound that exhibited promising results in treating conditions like anxiety and depression by acting on serotonin receptors. The derivatives displayed enhanced binding affinities compared to standard medications .

2. Biochemical Research

The compound is also employed in enzyme inhibition studies, which are crucial for understanding metabolic pathways. Its difluoro group enhances its binding properties to enzymes, making it a suitable candidate for drug design .

Research Findings:
In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes (COX), which are involved in inflammatory processes. The IC50 values for these derivatives ranged from 1.95 to 4.24 µM, showcasing their potential as anti-inflammatory agents .

Antioxidant Activity

Research has indicated that derivatives of this compound possess antioxidant properties. These compounds were tested using the DPPH assay, revealing an IC50 value significantly lower than that of conventional antioxidants like Diclofenac sodium .

Anticancer Properties

The compound has been evaluated for its anticancer activity against various cell lines:

Cell LineIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
MCF-71.1Doxorubicin1.2
HCT-1162.6Doxorubicin2.5
HepG21.4Doxorubicin1.8

These findings suggest that the compound's derivatives may provide a new avenue for cancer treatment by inhibiting tumor growth through apoptosis induction mechanisms .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals with enhanced efficacy against pests. The unique chemical structure allows for improved performance in pest control formulations, leading to better crop yields .

Properties

IUPAC Name

diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2NO5/c1-3-25-16(23)13-14(17(24)26-4-2)21(11-18(19,20)15(13)22)10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPWCBUJDZSZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N(CC(C1=O)(F)F)CC2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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